molecular formula C18H16F2N4O3 B6911533 N-[2-(2,2-difluoroethoxy)pyridin-3-yl]-2-(4-methylphenyl)-3-oxo-1H-pyrazole-5-carboxamide

N-[2-(2,2-difluoroethoxy)pyridin-3-yl]-2-(4-methylphenyl)-3-oxo-1H-pyrazole-5-carboxamide

Cat. No.: B6911533
M. Wt: 374.3 g/mol
InChI Key: CLOMNIJUAKCQMN-UHFFFAOYSA-N
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Description

N-[2-(2,2-difluoroethoxy)pyridin-3-yl]-2-(4-methylphenyl)-3-oxo-1H-pyrazole-5-carboxamide is a complex organic compound that features a pyridine ring, a pyrazole ring, and a carboxamide group

Properties

IUPAC Name

N-[2-(2,2-difluoroethoxy)pyridin-3-yl]-2-(4-methylphenyl)-3-oxo-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F2N4O3/c1-11-4-6-12(7-5-11)24-16(25)9-14(23-24)17(26)22-13-3-2-8-21-18(13)27-10-15(19)20/h2-9,15,23H,10H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLOMNIJUAKCQMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C=C(N2)C(=O)NC3=C(N=CC=C3)OCC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,2-difluoroethoxy)pyridin-3-yl]-2-(4-methylphenyl)-3-oxo-1H-pyrazole-5-carboxamide typically involves multiple steps, starting from commercially available starting materials. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,2-difluoroethoxy)pyridin-3-yl]-2-(4-methylphenyl)-3-oxo-1H-pyrazole-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro group to an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH−) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines.

Scientific Research Applications

N-[2-(2,2-difluoroethoxy)pyridin-3-yl]-2-(4-methylphenyl)-3-oxo-1H-pyrazole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs, particularly for its potential anti-inflammatory and anticancer properties.

    Pharmaceuticals: It can be used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Materials Science: The compound can be explored for its potential use in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-[2-(2,2-difluoroethoxy)pyridin-3-yl]-2-(4-methylphenyl)-3-oxo-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to specific receptors: It can bind to receptors on the cell surface or within the cell, leading to a cascade of biochemical events.

    Inhibiting enzymes: The compound may inhibit specific enzymes involved in disease pathways, thereby exerting its therapeutic effects.

    Modulating signaling pathways: It can modulate key signaling pathways involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methylphenyl)-3-oxo-1H-pyrazole-5-carboxamide
  • 2-(2,2-difluoroethoxy)pyridine
  • 3-oxo-1H-pyrazole-5-carboxamide

Uniqueness

N-[2-(2,2-difluoroethoxy)pyridin-3-yl]-2-(4-methylphenyl)-3-oxo-1H-pyrazole-5-carboxamide is unique due to the presence of both the difluoroethoxy group and the pyrazole ring, which confer specific chemical and biological properties. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for further research and development.

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